molecular formula C18H14Cl2O4 B2645447 Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-10-9

Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2645447
CAS No.: 307552-10-9
M. Wt: 365.21
InChI Key: IKBPPOSMSPXSFP-UHFFFAOYSA-N
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Description

Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 2,6-dichlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the 2,6-Dichlorophenyl Group: This step involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the 2,6-dichlorophenyl group to the benzofuran ring.

    Methoxy Group Addition: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable methoxy donor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and catalysts to increase yield and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the 2,6-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: This compound is unique due to its specific substitution pattern on the benzofuran ring.

    Other Benzofuran Derivatives: Compounds such as 2-methylbenzofuran and 5-methoxybenzofuran share structural similarities but differ in their substitution patterns and chemical properties.

Uniqueness

This compound is unique due to the presence of both the 2,6-dichlorophenyl group and the methoxy group on the benzofuran ring

Properties

IUPAC Name

methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O4/c1-10-17(18(21)22-2)12-8-11(6-7-16(12)24-10)23-9-13-14(19)4-3-5-15(13)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBPPOSMSPXSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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